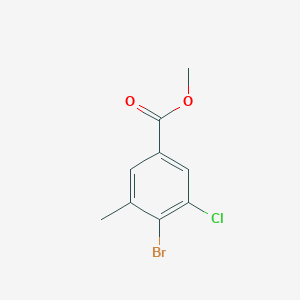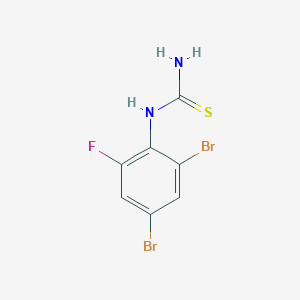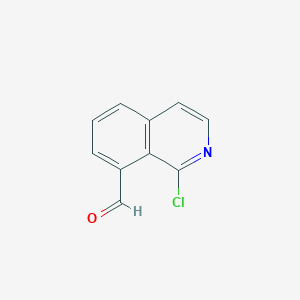
2-Chloro-6-(trimethylsilyl)phenyl triflate
Overview
Description
2-Chloro-6-(trimethylsilyl)phenyl triflate, also known as Chlorosilyltriflate, is a useful precursor for the generation of a chlorobenzyne intermediate . The chlorobenzyne intermediate can be generated in the presence of Cesium or Potassium Fluoride and can be trapped with various dipolariphiles .
Synthesis Analysis
2-Chloro-6-(trimethylsilyl)phenyl triflate serves as an efficient aryne precursor for intramolecular benzyne [4 + 2] or (2 + 2 + 2) cycloadditions . Key features of this precursor are rapid connection of various arynophiles to the precursor via a Si–O bond and generation of aryne .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(trimethylsilyl)phenyl triflate is C10H12ClF3O3SSi . Its molecular weight is 332.8 g/mol .Chemical Reactions Analysis
2-Chloro-6-(trimethylsilyl)phenyl triflate has been shown to be a useful precursor for the generation of a chlorobenzyne intermediate . The chlorobenzyne intermediate can be generated in the presence of Cesium or Potassium Fluoride and can be trapped with various dipolariphiles .Physical And Chemical Properties Analysis
The physical state of 2-Chloro-6-(trimethylsilyl)phenyl triflate at 20°C is liquid . Its molecular weight is 332.8 g/mol .Scientific Research Applications
Aryne Precursor and Cycloadditions
2-Chloro-6-(trimethylsilyl)phenyl triflate and related compounds serve as efficient aryne precursors, particularly in intramolecular benzyne cycloadditions. These precursors enable rapid connection of various arynophiles via a Si-O bond and generate aryne under mild conditions, facilitating cycloaddition reactions (Tawatari, Takasu, & Takikawa, 2021).
Benzyne Generation and Reactions
Compounds like 2-Chloro-6-(trimethylsilyl)phenyl triflate are utilized in the generation of benzynes, which are intermediates in various chemical reactions. These precursors are known for their efficiency and mild reaction conditions in forming benzynes, which then react with trapping agents to form diverse products (Kitamura et al., 1999).
Organic Synthesis Catalyst
Trimethylsilyl triflate, a related compound, is a significant catalyst in organic synthesis. It acts as a powerful silylating agent and accelerates various nucleophilic reactions in aprotic media, showcasing unique selectivities and enhancing reaction efficiency (Noyori, Murata, & Suzuki, 1981).
Synthesis of Biaryl Compounds
The reaction of 2-(trimethylsilyl)phenyl triflate with specific ketones has been used in the enantioselective synthesis of 4,4′-biaryl-BINOLs, demonstrating its utility in synthesizing complex organic molecules with high selectivity (Okuma et al., 2015).
Applications in Carboarylation
The use of 2-(trimethylsilyl)aryl triflates, which are similar to 2-Chloro-6-(trimethylsilyl)phenyl triflate, has been demonstrated in carboarylation reactions. These reactions involve a three-component process with unactivated imines, arynes, and carbon nucleophiles to produce functionalized tertiary amines (Xu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-(trimethylsilyl)phenyl triflate is the generation of a chlorobenzyne intermediate . This compound serves as a useful precursor for the formation of this intermediate .
Mode of Action
2-Chloro-6-(trimethylsilyl)phenyl triflate interacts with its targets through a process known as transmetalation . The chlorobenzyne intermediate can be generated in the presence of Cesium or Potassium Fluoride and can be trapped with various dipolariphiles .
Biochemical Pathways
The biochemical pathway affected by 2-Chloro-6-(trimethylsilyl)phenyl triflate involves the generation of a chlorobenzyne intermediate . This intermediate can then participate in various reactions, leading to the formation of different compounds .
Result of Action
The molecular and cellular effects of 2-Chloro-6-(trimethylsilyl)phenyl triflate’s action primarily involve the generation of a chlorobenzyne intermediate . This intermediate can then be trapped with various dipolariphiles, leading to the formation of different compounds .
Action Environment
The action of 2-Chloro-6-(trimethylsilyl)phenyl triflate is influenced by environmental factors such as the presence of Cesium or Potassium Fluoride . These factors can affect the generation of the chlorobenzyne intermediate and, consequently, the efficacy and stability of the compound .
Safety and Hazards
2-Chloro-6-(trimethylsilyl)phenyl triflate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
2-Chloro-6-(trimethylsilyl)phenyl triflate is a promising compound in the field of chemical synthesis due to its role as an efficient aryne precursor . Its ability to rapidly connect various arynophiles to the precursor via a Si–O bond and generate aryne offers potential for the development of new synthetic methodologies .
properties
IUPAC Name |
(2-chloro-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWUIGWOSVHZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Cl)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trimethylsilyl)phenyl triflate | |
CAS RN |
1449472-59-6 | |
| Record name | 1449472-59-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)
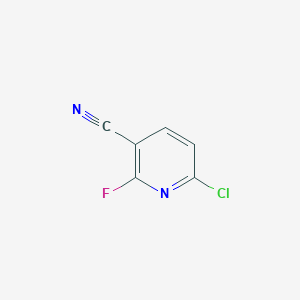
![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)
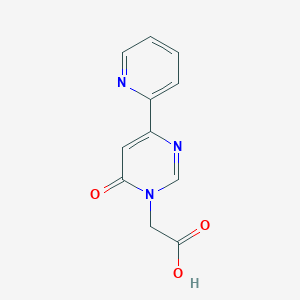
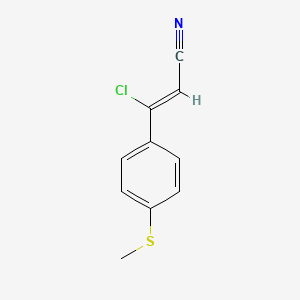
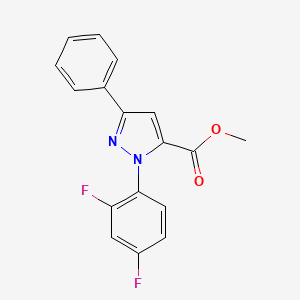
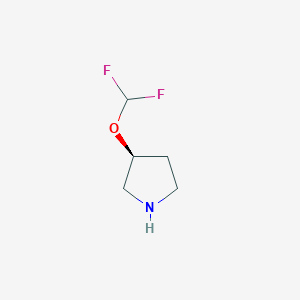
![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)

